molecular formula C14H22N2O B3073206 (1-(2-Methoxybenzyl)piperidin-3-yl)methanamine CAS No. 1017399-89-1

(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine

Cat. No. B3073206
CAS RN: 1017399-89-1
M. Wt: 234.34 g/mol
InChI Key: NDMLOMNKVNVUMR-UHFFFAOYSA-N
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Description

“(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1017399-89-1. It has a molecular weight of 234.34 and is typically in oil form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O/c1-17-14-7-3-2-6-13(14)11-16-8-4-5-12(9-15)10-16/h2-3,6-7,12H,4-5,8-11,15H2,1H3 . This indicates the molecular structure of the compound, which can be visualized using chemical drawing software.


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .

Scientific Research Applications

Anticonvulsant Agents

  • A study by Pandey and Srivastava (2011) focused on the synthesis and characterization of novel schiff bases, including derivatives structurally related to (1-(2-Methoxybenzyl)piperidin-3-yl)methanamine, to screen for anticonvulsant activity. The research demonstrated that several compounds exhibited significant protection against seizures in various models, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Dopamine D2 Receptor Affinity

  • In a study by Penjisevic et al. (2016), a series of novel substituted piperidines and (2-methoxyphenyl)piperazines were synthesized, starting from key intermediates structurally similar to this compound. This study pointed out several compounds with high affinity for the dopamine D2 receptor, indicating potential therapeutic applications in neurological disorders (Penjisevic et al., 2016).

Synthesis Methodologies

  • A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed by Smaliy et al. (2011), showcasing the importance of piperidine derivatives, including those related to this compound, in medicinal chemistry for the production of large quantities (Smaliy et al., 2011).

Serotonin 5-HT1A Receptor Biased Agonists

  • A novel series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors by Sniecikowska et al. (2019). These compounds showed high 5-HT1A receptor affinity and selectivity, suggesting their utility as potential antidepressant drug candidates (Sniecikowska et al., 2019).

Catalytic and Binding Properties

  • Research by Sankaralingam and Palaniandavar (2014) on diiron(III) complexes of tridentate 3N ligands, including compounds structurally analogous to this compound, explored their use as functional models for methane monooxygenases. This study highlighted the effect of the capping ligand on the selective hydroxylation of alkanes, demonstrating the complex's utility in mimicking enzymatic activity and potential applications in industrial catalysis (Sankaralingam & Palaniandavar, 2014).

Mechanism of Action

The mechanism of action for “(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine” is not specified in the search results. The mechanism of action for a compound typically refers to how it interacts at the molecular level, often in a biological context .

Its molecular formula is C14H22N2O, and it has a molecular weight of 234.34 .

Future Directions

The future directions for research and applications of “(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine” are not specified in the search results. Future directions could include further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-7-3-2-6-13(14)11-16-8-4-5-12(9-15)10-16/h2-3,6-7,12H,4-5,8-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMLOMNKVNVUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCCC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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